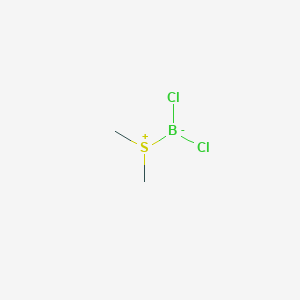

Dichloro(dimethylsulfonio)boron(1-)

Description

Properties

InChI |

InChI=1S/C2H6BCl2S/c1-6(2)3(4)5/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZAKKOKLYNJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([S+](C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BCl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693660 | |

| Record name | Dichloro(hydrido)[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63462-42-0 | |

| Record name | Dichloro(hydrido)[(methylsulfanyl)methane]boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroborane methyl sulfide complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization Techniques in the Study of Dichloro Dimethylsulfonio Boron 1 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the study of boron compounds, offering detailed information about the coordination and chemical environment of the boron atom, as well as the organic ligands attached to it.

¹¹B NMR Spectroscopy for Boron Environment Analysis

Boron-11 (¹¹B) NMR spectroscopy is a powerful tool for directly probing the boron center in dichloro(dimethylsulfonio)boron(1-). The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination number and the electronegativity of the substituents. The formation of an adduct between a tricoordinate borane (B79455) and a Lewis base, such as dimethyl sulfide (B99878), results in a significant upfield shift in the ¹¹B NMR spectrum compared to the free borane. sdsu.edu This is due to the change in hybridization at the boron center from sp² to sp³, leading to increased shielding.

The chemical shift range for tetracoordinate boron species typically falls between δ = 20 and -120 ppm. acs.org The specific chemical shift for dichloro(dimethylsulfonio)boron(1-) would be expected in the upfield region characteristic of tetracoordinate borates. sdsu.edu The strength of the coordination complex influences the chemical shift, with stronger complexes generally appearing at a higher field. sdsu.edu It is important to note that factors such as solvent and concentration can also have a slight effect on the observed chemical shift. sdsu.edu

Table 1: Representative ¹¹B NMR Chemical Shift Data

| Compound Type | Typical ¹¹B Chemical Shift Range (ppm) |

| Tricoordinate Boranes | +90 to -20 acs.org |

| Tetracoordinate Borates | +20 to -120 acs.org |

| Organoborohydrides | -26 to -45 sdsu.edu |

| Tetraalkylborates | -15 to -22 sdsu.edu |

This table provides general chemical shift ranges for different classes of boron compounds for comparative purposes.

¹H and ¹³C NMR for Organic Ligand Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for characterizing the dimethyl sulfide ligand in dichloro(dimethylsulfonio)boron(1-). The ¹H NMR spectrum would show a signal for the methyl protons, and its chemical shift and multiplicity would provide information about the electronic environment and any potential coupling to other nuclei. For instance, in the related borane-dimethyl sulfide complex, the methyl protons appear at approximately 2.26 ppm. chemicalbook.com

Similarly, the ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in the dimethyl sulfide ligand. The chemical shift of the methyl carbons provides complementary information to the ¹H NMR data. In free dimethyl sulfide, the ¹³C NMR signal for the methyl carbons is observed at a specific chemical shift. chemicalbook.com Upon coordination to the boron center, a shift in this resonance is expected, reflecting the change in the electronic distribution within the ligand. For the borane-dimethyl sulfide complex, a signal for the methyl carbons is also observed in the ¹³C NMR spectrum. chemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Data for Dimethyl Sulfide and Related Adducts

| Compound | Nucleus | Chemical Shift (ppm) |

| Dimethyl Sulfide | ¹H | ~2.1 sdsu.edu |

| Dimethyl Sulfide | ¹³C | ~25 chemicalbook.com |

| Borane-dimethyl sulfide complex | ¹H | ~2.26 chemicalbook.com |

| Borane-dimethyl sulfide complex | ¹³C | Data available chemicalbook.com |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Correlation Experiments for Structural Assignment

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei. wikipedia.org For dichloro(dimethylsulfonio)boron(1-), several 2D NMR experiments would be particularly informative.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment, specifically ¹H-¹H COSY, would confirm the connectivity within the dimethyl sulfide ligand by showing correlations between protons that are coupled to each other. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edu An HSQC spectrum of dichloro(dimethylsulfonio)boron(1-) would definitively link the proton signals of the methyl groups to their corresponding carbon signals. sdsu.edu

¹¹B-¹H HETCOR (Heteronuclear Correlation): This experiment can be used to establish correlations between the boron atom and the protons of the dimethyl sulfide ligand, providing direct evidence of the B-S bond formation. northwestern.edu

These advanced 2D NMR techniques, by providing a detailed map of the connectivity and spatial relationships between atoms, are indispensable for the complete and accurate structural assignment of dichloro(dimethylsulfonio)boron(1-). wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides critical information about the bonding and functional groups present in a molecule.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile and widely used technique for obtaining the infrared spectrum of solid and liquid samples. researchgate.netnih.gov This method is particularly advantageous as it requires minimal sample preparation. nih.gov In the context of studying dichloro(dimethylsulfonio)boron(1-), ATR-FTIR would be employed to probe the vibrational modes of the molecule, offering insights into its structure and bonding. researchgate.net The technique works by measuring the changes that occur in an internally reflected infrared beam when the beam comes into contact with a sample. researchgate.net

Analysis of Characteristic Vibrational Frequencies and Bonding Insights

Key vibrational modes to analyze would include:

B-Cl Stretching Vibrations: The stretching frequencies of the boron-chlorine bonds are expected to appear in a specific region of the infrared spectrum. For comparison, the infrared spectrum of boron trichloride (B1173362) (BCl₃) shows vibrational bands at 995 and 480 cm⁻¹. libretexts.org The coordination of dimethyl sulfide to the boron center in dichloro(dimethylsulfonio)boron(1-) would likely influence the position of these B-Cl stretching frequencies.

C-S Stretching Vibrations: The symmetric and antisymmetric stretching vibrations of the carbon-sulfur bonds in the dimethyl sulfide ligand are also characteristic. In neat dimethyl sulfoxide (B87167) (DMSO), a related compound, these bands are found at 667 and 697 cm⁻¹, respectively. acs.org

CH₃ Rocking and Stretching Vibrations: The methyl groups of the dimethyl sulfide ligand will give rise to various vibrational modes, including rocking, bending, and stretching frequencies. In DMSO, CH₃ rocking vibrations are observed around 952 cm⁻¹, while C-H stretching modes appear at higher wavenumbers. acs.orgniscair.res.in

B-S Stretching Vibration: The formation of the coordinate bond between boron and sulfur would give rise to a new vibrational mode, the B-S stretch. The frequency of this vibration would be a direct indicator of the strength of the B-S bond.

By comparing the observed vibrational frequencies with those of the free reactants (dichloroborane and dimethyl sulfide) and related compounds, one can gain a deeper understanding of the changes in bonding that occur upon the formation of the dichloro(dimethylsulfonio)boron(1-) adduct.

Table 3: Characteristic Vibrational Frequencies for Related Compounds

| Compound/Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| BCl₃ | B-Cl Stretch | 995, 480 libretexts.org |

| Dimethyl Sulfoxide (DMSO) | C-S Stretch | 667, 697 acs.org |

| Dimethyl Sulfoxide (DMSO) | CH₃ Rocking | 952 acs.org |

| Boron Monochloride (BCl) | B-Cl Stretch | ~793 nist.gov |

This table presents vibrational frequencies from related molecules to provide a basis for interpreting the spectrum of dichloro(dimethylsulfonio)boron(1-).

X-ray Diffraction Analysis

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

For a compound like dichloro(dimethylsulfonio)boron(1-), single-crystal X-ray diffraction would be the definitive method to confirm its ionic nature and to precisely measure the geometric parameters of both the cation and the anion. This technique would allow for the detailed characterization of the B-Cl bond lengths and the Cl-B-Cl bond angle in the anion, as well as the C-S bond lengths and C-S-C bond angle in the cation.

Unfortunately, no such study is currently available in the scientific literature. The synthesis and isolation of single crystals suitable for X-ray diffraction can be challenging, potentially due to the reactivity or instability of the target compound.

Investigation of Intermolecular Contacts and Crystal Packing Architectures

A single-crystal X-ray diffraction analysis would also provide invaluable insights into the crystal packing and the nature of intermolecular interactions. In the hypothetical crystal structure of dichloro(dimethylsulfonio)boron(1-), one would expect to observe significant electrostatic interactions between the cationic sulfur center and the anionic boron center.

Given the lack of empirical data, any discussion of the specific bond distances, angles, and crystal packing for dichloro(dimethylsulfonio)boron(1-) would be purely speculative. The scientific community awaits the successful synthesis, crystallization, and subsequent X-ray crystallographic characterization of this compound to fill this void in our understanding of boron-sulfur chemistry.

Computational and Theoretical Investigations of Dichloro Dimethylsulfonio Boron 1 Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for investigating the properties of main-group element compounds, including boron-containing species. DFT methods are employed to model the electron density of a system to determine its energy and other properties. nih.gov

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule by finding the minimum on its potential energy surface. For dichloro(dimethylsulfonio)boron(1-), geometry optimization calculations would predict a three-dimensional structure that minimizes the total electronic energy. Based on the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and computational studies of similar four-coordinate boron compounds, a distorted tetrahedral geometry is expected around the central boron atom.

The electronic structure of the anion is characterized by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be primarily localized on the nucleophilic ylidic carbon and the C–S bond, reflecting the site of highest electron density and reactivity towards electrophiles. Conversely, the LUMO is expected to be associated with the boron center and the antibonding B–Cl orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Computational studies on related sulfur ylides, such as (CH₃)₂S-CH₂, reveal that the C–S bond distance is intermediate between a typical single and double bond, with a calculated bond order of approximately 1.4-1.5. nih.gov This partial double-bond character arises from significant electrostatic attraction between the oppositely charged carbon and sulfur atoms and n→σ* hyperconjugation, rather than d-orbital participation. nih.govthieme-connect.de Similarly, the B–C bond in the target anion is expected to be shorter than a standard B–C single bond due to the strong donor capacity of the ylide ligand stabilizing the electron-deficient boron center. acs.org

| Parameter | Predicted Value Range for Target Anion | Reference Compound/Bond Type | Typical Literature Value (Å) |

|---|---|---|---|

| B-C Bond Length | 1.55 - 1.60 Å | Boron-Ylide Adducts acs.org | ~1.58 Å |

| B-Cl Bond Length | 1.85 - 1.90 Å | Tetracoordinate Boron-Chlorine | ~1.87 Å |

| C-S Bond Length | 1.68 - 1.72 Å | Sulfur Ylides ((CH₃)₂S-CH₂) nih.gov | ~1.69 Å |

| C-B-C Bond Angle | 105 - 112° | Tetrahedral Boron | ~109.5° |

DFT calculations are instrumental in mapping the potential energy surfaces for chemical reactions, allowing for the identification of transition states and the calculation of activation energies. nih.govrsc.org This provides a detailed, step-by-step understanding of reaction mechanisms. For the dichloro(dimethylsulfonio)boron(1-) anion, its reactivity is dictated by its electronic structure. As an anion with a high-energy HOMO centered on the ylidic carbon, it is expected to be highly reactive towards electrophiles.

Computational modeling of its reaction with a generic electrophile (E⁺) would involve the following steps:

Locating Reactants and Products: The geometries of the isolated anion and electrophile, as well as the final product, are optimized.

Identifying the Transition State (TS): A search is conducted for the saddle point on the potential energy surface connecting the reactants and products. This structure represents the highest energy point along the minimum energy pathway.

Calculating Activation Energy: The energy difference between the transition state and the reactants (ΔG‡) determines the kinetic barrier of the reaction.

Studies on the reactivity of electron-deficient boron species often reveal complex reaction pathways. scholaris.ca For the target anion, a likely pathway involves the nucleophilic attack of the ylidic carbon onto an electrophile, leading to the formation of a new C–E bond and neutralization of the formal charge on the boron center. The energy landscape for such a process would quantitatively describe its feasibility. nih.govuni-marburg.de

Non-covalent interactions are crucial for understanding the behavior of molecules in condensed phases and in supramolecular chemistry. wikipedia.org The dichloro(dimethylsulfonio)boron(1-) anion possesses several features that can engage in such interactions. The chlorine atoms, for instance, can act as halogen bond donors, an attractive interaction between an electrophilic region on the halogen and a Lewis base. umt.edursc.org

Modern computational methods, such as the Non-Covalent Interaction (NCI) index, allow for the visualization and characterization of these weak forces. mdpi.com This technique analyzes the electron density and its derivatives to identify regions corresponding to van der Waals forces, hydrogen bonds, halogen bonds, and steric repulsion. In a crystal lattice or in solution, the dichloro(dimethylsulfonio)boron(1-) anion could interact with counterions or solvent molecules through a network of C–H···Cl hydrogen bonds and potentially attractive Cl···Cl contacts. Computational studies on perhalogenated boron cluster anions have demonstrated that such interionic interactions can be significantly attractive and play a key role in the solid-state packing. mdpi.com

Quantum Chemical Analysis of Bonding and Reactivity

Beyond DFT, a range of quantum chemical techniques can be applied to dissect the nature of the chemical bonds within the dichloro(dimethylsulfonio)boron(1-) anion, providing deeper insights into its stability and ylide character.

Energy Decomposition Analysis (EDA) is a powerful method for understanding the nature of a chemical bond by partitioning the total interaction energy between two molecular fragments into physically meaningful components. rsc.orgnih.gov For dichloro(dimethylsulfonio)boron(1-), the interaction between the [BCl₂] fragment and the [(CH₃)₂S-CH₂] (dimethylsulfonium methylide) fragment can be decomposed as follows:

Pauli Repulsion (ΔE_Pauli): This is the primary repulsive term, arising from the destabilizing interaction between occupied orbitals of the two fragments due to the Pauli exclusion principle.

Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments. For the interaction between the neutral ylide and the BCl₂ fragment to form the borate anion, this term is expected to be strongly attractive.

Orbital Interaction (ΔE_orb): This term accounts for the stabilization from the mixing of occupied orbitals of one fragment with the unoccupied orbitals of the other, which includes charge transfer and polarization. This is the primary covalent contribution to the bond.

Dispersion Interaction (ΔE_disp): This component arises from electron correlation and describes the weak, attractive van der Waals forces.

In related Lewis acid-base adducts involving boron, the orbital interaction term often contributes over 50% of the total attractive forces, indicating a significant covalent character. rsc.org For the B–C bond in the target anion, both the electrostatic and orbital interaction terms are expected to be substantial, reflecting the dual nature of the bond as both an ionic and a covalent interaction.

| Energy Component | Physical Description | Expected Contribution |

|---|---|---|

| ΔE_Pauli | Steric repulsion between electron clouds | Strongly Repulsive |

| ΔE_elstat | Attraction between ylidic carbon and boron center | Strongly Attractive |

| ΔE_orb | Charge transfer from C lone pair to empty B orbital (covalency) | Strongly Attractive |

| ΔE_disp | Electron correlation effects (van der Waals) | Weakly Attractive |

Natural Bond Orbital (NBO) analysis provides a chemical intuition-based interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonds. wikipedia.orgwisc.edu This method is exceptionally useful for quantifying charge distribution and assessing the nature of donor-acceptor interactions.

For dichloro(dimethylsulfonio)boron(1-), NBO analysis would provide:

Bonding Orbitals: The B–C bond would be described as a σ-bond formed from the overlap of sp³-hybridized orbitals on both boron and carbon.

Ylide Character Assessment: The key feature of an ylide is the donation of electron density from the carbanionic lone pair to an adjacent atom or group. NBO's second-order perturbation theory analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions. A strong interaction would be observed between the lone pair orbital of the ylidic carbon (donor NBO) and the empty antibonding orbitals of the B–Cl bonds (acceptor NBOs). This delocalization stabilizes the anion and is a quantitative measure of the ylide's donor strength. rsc.orgrsc.org

Furthermore, NBO analysis of the sulfur ylide fragment itself would reveal delocalization of the carbon lone pair into the S–C antibonding orbitals, which contributes to the partial double bond character of the C–S bond, consistent with findings from other computational studies. nih.gov

Correlation of Computational Data with Experimental Observations

A key aspect of validating theoretical models is the correlation of calculated parameters with experimentally determined properties. For Dichloro(dimethylsulfonio)boron(1-), a direct comparison between computational predictions and experimental data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for confirming its structure and understanding its electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for characterizing the structure of boron-containing compounds. The ¹¹B NMR chemical shift is particularly sensitive to the coordination number and the nature of the substituents at the boron center. For adducts of boron trihalides with Lewis bases, a significant upfield shift is typically observed upon formation of the tetracoordinate boron species from the tricoordinate precursor.

Experimental studies on the dimethyl sulfide-boron trihalide adducts have provided valuable NMR data. For the adduct of boron trichloride (B1173362) (BCl₃) with dimethyl sulfide (B99878) ((CH₃)₂S), rapid donor-acceptor bond-breaking and halogen-redistribution reactions can occur in solution. However, under conditions where the distinct adduct can be observed, the ¹¹B NMR chemical shift provides a clear indication of the formation of the Dichloro(dimethylsulfonio)boron(1-) moiety.

Computational protocols using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach have been developed to accurately predict ¹¹B NMR chemical shifts. These calculations can provide theoretical isotropic shielding constants that can be correlated with experimental chemical shifts via linear regression. For a given boron-containing molecule, the consistency between the calculated and experimental chemical shifts serves as a strong validation of the computed molecular structure.

The following table illustrates the type of data that is correlated between computational and experimental methods for boron adducts.

| Property | Computational Method | Experimental Method | Correlation and Insights |

| ¹¹B NMR Chemical Shift | DFT with GIAO | ¹¹B NMR Spectroscopy | A close match between the calculated and observed chemical shift validates the computed electronic environment around the boron atom, confirming the formation and coordination of the adduct. |

| B-Cl Bond Length | Geometry Optimization (e.g., DFT, MP2) | X-ray Crystallography | Comparison of calculated and experimental bond lengths provides validation of the computed molecular geometry. Deviations can offer insights into intermolecular interactions in the solid state. |

| Cl-B-Cl Bond Angle | Geometry Optimization (e.g., DFT, MP2) | X-ray Crystallography | The change from the 120° angle in trigonal planar BCl₃ to a tetrahedral angle (approx. 109.5°) in the adduct is a key indicator of adduct formation, which can be accurately predicted by computational methods. |

| Binding Energy | Energy Calculations (e.g., DFT, MP2, CCSD(T)) | Calorimetry, Gas-Phase Equilibrium Studies | The calculated binding energy provides a theoretical measure of the Lewis acidity of BCl₃ towards dimethyl sulfide. This can be compared with experimental values for related systems to assess the strength of the B-S dative bond. |

Modeling Approaches for Boron-Containing Ionic Systems

The modeling of boron-containing ionic systems, such as those involving Dichloro(dimethylsulfonio)boron(1-), relies on robust theoretical frameworks to describe their stability, charge distribution, and reactivity. These models are essential for rationalizing experimental observations and for the predictive design of new functional materials.

Theoretical Frameworks for Boron Cation Affinities

The affinity of a boron cation for a Lewis base is a direct measure of its Lewis acidity. Theoretical frameworks for quantifying these affinities are crucial for understanding and predicting the stability and reactivity of the resulting adducts. One of the most common approaches is the calculation of the binding energy (or enthalpy) of the Lewis acid-base adduct formation.

For a generic reaction between a borenium cation (a Lewis acid, LA) and a Lewis base (LB):

[LA]⁺ + LB → [LA-LB]⁺

The binding energy (ΔE) is calculated as:

ΔE = E([LA-LB]⁺) - (E([LA]⁺) + E(LB))

where E represents the electronic energy of the respective species, typically calculated using high-level ab initio or DFT methods. A more negative ΔE indicates a stronger interaction and a higher affinity.

Several factors influence the calculated affinities:

Level of Theory and Basis Set: The accuracy of the calculated energies is highly dependent on the computational method and the quality of the basis set used. Methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory, generally provide more accurate results than Hartree-Fock. DFT methods, with appropriate functionals, offer a good balance between accuracy and computational cost.

Solvation Effects: In solution, the interaction with solvent molecules can significantly affect the Lewis acid-base equilibrium. Continuum solvent models, such as the Polarizable Continuum Model (PCM), are often employed in calculations to account for the bulk solvent effects on the energies of the reactants and the product.

The Lewis acidity of borenium cations can be tuned by the substituents on the boron atom. In the case of dichloroborenium cations, the strongly electron-withdrawing chlorine atoms enhance the electrophilicity of the boron center, leading to high Lewis acidity. Computational studies on a series of borenium cations have been used to establish scales of Lewis acidity, often by calculating their fluoride ion affinity (FIA) or hydride ion affinity (HIA). These calculated affinities can then be used to predict the propensity of these cations to react with various Lewis bases.

Computational Insights into Charge Distribution and Stability

Several computational techniques are used to analyze charge distribution:

Population Analysis: Methods like Mulliken population analysis, Natural Population Analysis (NPA), and Atoms in Molecules (AIM) theory partition the total electron density among the atoms in a molecule, assigning partial atomic charges. These charges can reveal the extent of charge transfer from the Lewis base (dimethyl sulfide) to the Lewis acid (BCl₃).

Molecular Electrostatic Potential (MEP): The MEP is a property that maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Dichloro(dimethylsulfonio)boron(1-), the MEP would show a positive potential around the boron and a negative potential around the chlorine atoms and the lone pairs of the sulfur atom.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a description of the bonding in terms of localized electron-pair bonds and lone pairs. It can be used to quantify the donor-acceptor interactions between the filled orbitals of the Lewis base and the empty orbitals of the Lewis acid. For the B-S bond in Dichloro(dimethylsulfonio)boron(1-), NBO analysis can quantify the stabilization energy associated with the donation of the sulfur lone pair into the empty p-orbital of the boron atom.

The following table summarizes the key computational insights into the charge distribution and stability of a generic BCl₃-Lewis base adduct.

| Computational Analysis | Information Provided | Relevance to Dichloro(dimethylsulfonio)boron(1-) |

| Natural Population Analysis (NPA) | Partial atomic charges on each atom. | Quantifies the extent of electron transfer from the sulfur atom to the boron atom upon adduct formation. |

| Molecular Electrostatic Potential (MEP) | Visualization of electron-rich and electron-poor regions. | Identifies the electrophilic and nucleophilic sites, confirming the Lewis acidic nature of the boron center and the Lewis basic nature of the sulfur atom. |

| Natural Bond Orbital (NBO) Analysis | Description of localized bonds and donor-acceptor interactions. | Characterizes the B-S bond as a dative covalent bond and quantifies the stabilization energy of this interaction. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways to Boronium Salts and Ylides

The synthesis of boronium salts and their corresponding ylides is a cornerstone for the advancement of their chemistry. While the formation of adducts between Lewis acidic boron halides and sulfur compounds is established, the development of more sophisticated and versatile synthetic methodologies is crucial.

Future research should focus on:

Direct and Catalytic Routes: Exploring catalytic methods for the formation of the S-B bond in sulfonioboron compounds would represent a significant advance over stoichiometric methods. This could involve transition-metal catalysis or organocatalysis to facilitate the reaction under milder conditions and with greater functional group tolerance.

Functionalized Ylide Precursors: The development of synthetic routes that allow for the introduction of various functional groups on the dimethylsulfonio moiety would greatly expand the chemical space of these ylides. This could enable the tuning of their electronic and steric properties for specific applications.

Alternative Boron Sources: Investigating the use of alternative boron sources beyond boron trichloride (B1173362), such as boronic acids or esters, could lead to more environmentally benign and selective synthetic protocols. acs.org The reaction of boronic acids with 2-(methylamino)ethanol (B44016) is one such example of creating cyclic boranes which can be further functionalized. rsc.org

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Challenges |

| Direct reaction of BCl₃ and (CH₃)₂S | Simple, readily available starting materials. | Often requires strict anhydrous conditions, can be highly exothermic. |

| Catalytic S-B bond formation | Milder reaction conditions, potential for asymmetric synthesis. | Catalyst development and optimization required. |

| Functionalized ylide precursors | Access to a wider range of tailored boronium ylides. | Multi-step synthesis of precursors may be necessary. |

| Use of alternative boron sources | Greener reaction conditions, improved functional group compatibility. | Reactivity of alternative boron sources may be lower. |

Exploration of Expanded Reactivity Profiles with Diverse Substrates

The reactivity of dichloro(dimethylsulfonio)boron(1-) is predicted to be dominated by the Lewis acidic boron center and the nucleophilic character of the sulfonium (B1226848) ylide. A systematic exploration of its reactions with a wide array of substrates is a critical area for future research.

Key areas of exploration include:

Reactions with Carbonyl Compounds: The reaction of sulfur ylides with aldehydes and ketones is a well-established method for the synthesis of epoxides (Corey-Chaykovsky reaction). youtube.com Investigating the reactivity of dichloro(dimethylsulfonio)boron(1-) with a broad range of carbonyl compounds, including those with various electronic and steric properties, will be crucial to understand its synthetic utility. libretexts.org

Cycloaddition Reactions: Boron-based Lewis acids are known to catalyze Diels-Alder and other cycloaddition reactions. numberanalytics.com The potential of dichloro(dimethylsulfonio)boron(1-) to act as a catalyst in such transformations, possibly with unique selectivity profiles, warrants thorough investigation.

Activation of Small Molecules: Frustrated Lewis pairs (FLPs), which feature a sterically hindered Lewis acid and Lewis base, are capable of activating small molecules like H₂, CO₂, and N₂O. numberanalytics.com While dichloro(dimethylsulfonio)boron(1-) is an intramolecular adduct, exploring its potential for FLP-like reactivity, perhaps through reversible dissociation or in the presence of a suitable co-reagent, is a promising avenue. The reactivity of α-borylated phosphorus ylides with small molecules like NH₃, CO, and CO₂ has been demonstrated. nih.gov

Reactions with Alkynes and Alkenes: The interaction of the boronium ylide with unsaturated C-C bonds could lead to novel carboboration or cyclopropanation reactions, expanding the synthetic toolbox of organoboron chemistry. researchgate.net

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

A comprehensive understanding of the structure, bonding, and dynamics of dichloro(dimethylsulfonio)boron(1-) and related systems requires the application of advanced spectroscopic techniques.

Future studies should employ:

Multinuclear NMR Spectroscopy: While ¹¹B NMR is a powerful tool for characterizing boron compounds, detailed studies using ¹H, ¹³C, and potentially ³³S NMR spectroscopy will provide a more complete picture of the electronic structure. sdsu.eduhuji.ac.ilmagritek.comnih.gov Variable-temperature NMR studies could reveal dynamic processes such as bond rotation or dissociation.

Solid-State NMR Spectroscopy: Solid-state ¹¹B NMR can provide valuable information about the local environment of the boron atom in the solid state, complementing solution-phase data and providing insights into intermolecular interactions. acs.org

Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula, while tandem mass spectrometry (MS/MS) experiments can provide insights into the fragmentation pathways and the stability of the S-B bond.

A table of expected spectroscopic data for related compounds is provided below as a reference point for future studies on dichloro(dimethylsulfonio)boron(1-).

| Technique | Expected Observations for Sulfonium-Boron Adducts |

| ¹¹B NMR | A signal in the tetrahedral boron region, shifted upfield compared to tricoordinate boron halides. sdsu.edu |

| ¹H NMR | Signals for the methyl groups on the sulfur atom, potentially showing coupling to ¹³C. |

| ¹³C NMR | A signal for the methyl carbons, with its chemical shift indicative of the electronic environment. |

| IR Spectroscopy | Characteristic vibrations for B-Cl bonds and C-S bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the adduct, with fragmentation patterns showing the loss of HCl or (CH₃)₂S. |

High-Throughput Computational Screening and Rational Design of Boronium-Based Catalysts

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new catalysts based on boronium ylides.

Future computational efforts should focus on:

Screening of Ligand Effects: High-throughput screening of different substituents on the sulfur atom can be used to computationally predict their influence on the catalytic activity and selectivity of the corresponding boronium ylide. youtube.com

Mechanism Elucidation: Detailed density functional theory (DFT) calculations can be employed to elucidate the mechanisms of reactions catalyzed by dichloro(dimethylsulfonio)boron(1-), providing insights that can guide experimental design. researchgate.netnih.govchemrxiv.org

Rational Design of Novel Catalysts: By understanding the structure-activity relationships, computational methods can be used to rationally design new boronium-based catalysts with enhanced performance for specific transformations. youtube.com This could involve designing catalysts with specific steric and electronic properties to control selectivity.

Tailored Applications in Advanced Catalysis and Functional Materials Science

The unique electronic structure of boronium ylides suggests their potential for a range of applications beyond traditional catalysis.

Promising areas for future exploration include:

Lewis Acid Catalysis: The Lewis acidity of the boron center can be harnessed for a variety of catalytic transformations, and the tunability of the sulfonium substituent offers a handle to modulate this acidity. nih.govyoutube.com

Organocatalysis: As a zwitterionic species, dichloro(dimethylsulfonio)boron(1-) could function as a novel organocatalyst, potentially enabling new modes of reactivity.

Materials for Energy Storage: Boron-based materials are being investigated for applications in batteries and supercapacitors. bohrium.com The ionic nature of boronium salts could make them interesting components of electrolytes or other materials for energy storage. researchgate.netmdpi.com

Luminescent Materials: Certain organoboron compounds exhibit interesting photophysical properties. Investigating the luminescence of dichloro(dimethylsulfonio)boron(1-) and its derivatives could lead to the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dichloro(dimethylsulfonio)boron(1-), and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting boron halides with dimethylsulfonium derivatives under inert conditions. Key steps include controlling stoichiometry (e.g., molar ratios of BCl₃ to dimethylsulfonium chloride) and reaction temperature (e.g., −30°C to 0°C). Purity validation requires NMR spectroscopy (¹¹B and ¹H) to confirm the absence of unreacted precursors and byproducts. X-ray diffraction (XRD) can resolve structural ambiguities, as seen in analogous boron-sulfonium co-crystals . Chromatographic methods (e.g., GC-MS) may identify volatile impurities .

Q. Which analytical techniques are most effective for characterizing Dichloro(dimethylsulfonio)boron(1-)?

- Methodological Answer :

- Spectroscopy : ¹¹B NMR is critical for detecting boron coordination environments (e.g., δ ~0–10 ppm for trigonal planar vs. δ ~20–30 ppm for tetrahedral geometries).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Combustion analysis validates C, H, S, and Cl content, with deviations >0.3% indicating impurities .

Q. How can researchers design experiments to study the compound’s stability under varying conditions?

- Methodological Answer : Stability studies should use controlled environments (e.g., humidity chambers, inert gas gloveboxes) to assess decomposition pathways. Techniques include:

- Thermogravimetric Analysis (TGA) to monitor mass loss under heating.

- UV-Vis Spectroscopy to track absorbance changes indicative of degradation.

- Hygroscopicity Tests via dynamic vapor sorption (DVS) to evaluate moisture sensitivity. Reference analogous boron compounds (e.g., BF₃ adducts) for baseline comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for Dichloro(dimethylsulfonio)boron(1-)?

- Methodological Answer : Conflicting reactivity data often stem from solvent polarity or trace moisture. To address this:

- Replicate experiments under rigorously anhydrous conditions (e.g., Schlenk line techniques).

- Systematic solvent screening (e.g., THF vs. dichloromethane) to isolate solvent effects.

- Computational modeling (DFT) to predict reaction pathways and compare with experimental outcomes. Cross-validate findings using peer-reviewed protocols from boron cation studies .

Q. How can the compound’s electronic structure inform its role in catalytic or stoichiometric reactions?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (CV) identifies redox-active boron centers.

- Natural Bond Orbital (NBO) Analysis : Computational tools (e.g., Gaussian) quantify charge distribution and Lewis acidity.

- Kinetic Studies : Monitor reaction rates with varying substrates to correlate electronic parameters (e.g., Hammett constants) with catalytic efficiency. Compare with structurally related boron cations (e.g., [BCl₃·SMe₂]⁺) .

Q. What experimental designs mitigate challenges in studying the compound’s solid-state interactions?

- Methodological Answer :

- Single-Crystal XRD : Optimize crystallization via slow vapor diffusion (e.g., ether into dichloromethane solutions).

- Powder XRD : Pair with Rietveld refinement to resolve polymorphism or amorphous phases.

- Solid-State NMR : ¹¹B MAS NMR clarifies boron environments in bulk materials. Reference co-crystallization strategies from ethylene carbonate-BF₃ studies .

Q. How can researchers evaluate the compound’s compatibility with green chemistry principles?

- Methodological Answer :

- Atom Economy : Calculate % atom utilization in synthesis (e.g., [molar mass of product]/[Σ molar masses of reactants] × 100).

- Solvent Selection : Apply GAPI (Green Analytical Procedure Index) or CHEM21 guidelines to prioritize biodegradable solvents (e.g., cyclopentyl methyl ether over DCM).

- Waste Analysis : Quantize hazardous byproducts (e.g., Cl⁻) via ion chromatography and propose neutralization protocols .

Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) are best suited for structuring research questions on this compound?

- Methodological Answer :

- PICO : Define Population (e.g., boron cations), Intervention (e.g., reaction with nucleophiles), Comparison (e.g., other Lewis acids), and Outcome (e.g., yield, selectivity).

- FINER : Ensure questions are Feasible (lab resources), Interesting (novelty in boron chemistry), Novel (unexplored reactivity), Ethical (safe handling), and Relevant (applications in materials science) .

Q. How can researchers leverage existing datasets to benchmark their findings?

- Methodological Answer :

- Database Mining : Use Reaxys or SciFinder to extract thermodynamic data (e.g., ΔHf, bond dissociation energies) for comparative studies.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify trends across published studies. Cross-reference with toxicity databases (e.g., Pharos Project) for safety benchmarks .

Tables for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.